molecular formula C14H13N5O2S B2601216 2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-4-carboxamide CAS No. 2034375-34-1

2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-4-carboxamide

Cat. No. B2601216
CAS RN: 2034375-34-1
M. Wt: 315.35
InChI Key: MZYHREYFKDGESP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-4-carboxamide” is a nitrogen-containing heterocyclic compound . It is structurally related to triazoles, which are known for their superior pharmacological applications . Triazoles can accommodate a broad range of substituents around their core structures, paving the way for the construction of diverse novel bioactive molecules .


Molecular Structure Analysis

Triazoles, to which the compound is structurally related, are five-membered rings containing three nitrogen atoms . There are two types of five-membered triazoles: 1,2,3-triazole and 1,2,4-triazole . These structural characteristics allow both 1,2,3- and 1,2,4-triazoles to accommodate a broad range of substituents .

Scientific Research Applications

D-Amino Acid Oxidase Inhibition

This compound has been identified as a potent inhibitor of D-amino acid oxidase (DAAO), an enzyme responsible for the degradation of D-amino acids, including D-serine . DAAO inhibitors are explored for their potential to enhance the bioavailability of D-serine, which is a co-agonist at the NMDA receptor and is implicated in the treatment of neurological disorders such as schizophrenia .

Enhancement of D-Serine Therapy

By inhibiting DAAO, this compound can potentially increase the plasma levels of D-serine when coadministered, thus enhancing its therapeutic effects. This could be particularly beneficial in treating psychiatric conditions where D-serine levels are found to be deficient .

Attenuation of D-Serine Nephrotoxicity

The inhibition of DAAO by this compound may also reduce the nephrotoxic effects of D-serine. Since DAAO-mediated oxidation produces hydrogen peroxide, which is implicated in nephrotoxicity, inhibitors like this compound could mitigate this adverse effect .

Photocatalytic Synthesis of Heterocycles

The structural motif of this compound is useful in the photocatalytic synthesis of heterocycles, which are core structures in many bioactive molecules and natural products. This application is significant in the field of medicinal chemistry for the development of new drugs .

Cholinesterase Inhibition

Derivatives of this compound have been designed and synthesized as potential inhibitors of cholinesterases, enzymes that break down acetylcholine. Inhibitors of these enzymes are sought for the treatment of Alzheimer’s disease and other cholinergic deficits .

Functional Group Tolerance in Catalysis

The compound’s derivatives have shown a broad functional group tolerance in catalytic processes. This property is crucial for chemical synthesis, as it allows for a wide range of substrates to be used in catalytic reactions, enhancing the versatility of synthetic methodologies .

Safety and Hazards

While specific safety and hazard information for “2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-4-carboxamide” is not available, it’s worth noting that triazoles and their derivatives have been associated with adverse events such as hepatotoxicity and hormonal problems . This has led to a careful revision of the azole family to obtain higher efficacy with minimum side effects .

Mechanism of Action

Target of Action

The primary targets of 2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-4-carboxamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that is important for memory and learning .

Mode of Action

2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-4-carboxamide interacts with its targets, AChE and BuChE, by inhibiting their activity . This inhibition is achieved through a mixed-type inhibition mode, where the compound interacts with both the catalytic site and peripheral anionic site of the AChE active site .

Biochemical Pathways

By inhibiting AChE and BuChE, 2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-4-carboxamide affects the cholinergic pathway . This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This can have downstream effects on memory and learning processes .

Pharmacokinetics

Similar compounds have been found to be metabolically resistant to o-glucuronidation , which could potentially enhance the bioavailability of this compound

Result of Action

The inhibition of AChE and BuChE by 2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-4-carboxamide leads to an increase in acetylcholine levels . This can result in enhanced cholinergic transmission, potentially improving memory and learning processes. This makes it a potential candidate for the treatment of neurodegenerative disorders like Alzheimer’s disease .

properties

IUPAC Name

2-methyl-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c1-9-16-12(8-22-9)13(20)15-6-7-19-14(21)10-4-2-3-5-11(10)17-18-19/h2-5,8H,6-7H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYHREYFKDGESP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)NCCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.